molecular formula C7H12O3 B13093111 (1R,2S)-Ethyl 2-hydroxycyclobutanecarboxylate

(1R,2S)-Ethyl 2-hydroxycyclobutanecarboxylate

Cat. No.: B13093111
M. Wt: 144.17 g/mol
InChI Key: XLPWARQDCQSFMG-RITPCOANSA-N
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Description

(1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate is a chiral compound with significant importance in organic chemistry. The compound’s structure includes a cyclobutane ring with a hydroxyl group and an ethyl ester group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl 2-bromocyclobutanecarboxylate with a base to induce cyclization and form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of (1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

(1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-Ethyl2-hydroxycyclobutanecarboxylate is unique due to its specific stereochemistry and functional groups. The combination of a cyclobutane ring with a hydroxyl and an ethyl ester group provides distinct reactivity and applications compared to similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (1R,2S)-2-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

XLPWARQDCQSFMG-RITPCOANSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]1O

Canonical SMILES

CCOC(=O)C1CCC1O

Origin of Product

United States

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